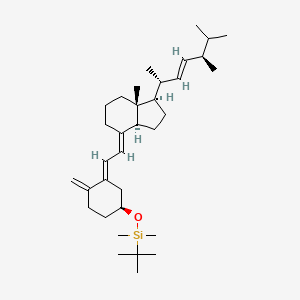

3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2

説明

3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2, also known as this compound, is a useful research compound. Its molecular formula is C₃₄H₅₈OSi and its molecular weight is 510.91. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Athletic Performance Enhancement

Research has demonstrated that vitamin D, through its active form calcitriol, may influence athletic performance. Increased levels of the prehormone vitamin D lead to enhanced intracellular calcitriol levels in human tissues, including nerve and muscle tissue, potentially improving physical and athletic performance. Studies have shown that vitamin D-producing ultraviolet light and higher serum levels of 25-hydroxy-vitamin D [25(OH)D] are associated with improved athletic performance and musculoskeletal health in athletes (Cannell et al., 2009).

Cancer Prevention and Treatment

Vitamin D plays a significant role in cancer prevention and treatment by regulating cellular proliferation and metabolism. Research indicates that vitamin D exhibits protective and antitumorigenic activities through genomic and nongenomic pathways. Specifically, studies in ovarian cancer suggest that vitamin D deficiency increases the risk of developing the disease, and supplementation may be a preventative strategy (Guo et al., 2018). Moreover, 1,25-dihydroxyvitamin D3 and its analogs have shown antineoplastic effects on breast, prostate, and colorectal cancer, highlighting the hormone's potential as a therapeutic agent despite challenges related to its calcemic side effects (Leyssens et al., 2013).

COVID-19 Management

The global COVID-19 pandemic has spurred research into the role of vitamin D in managing SARS-CoV-2 infections. Vitamin D's anti-inflammatory effects and its role in the immune system have been investigated, with findings generally supporting the utility of maintaining adequate serum concentrations of calcifediol [25(OH)D3] for potentially mitigating the severity of COVID-19 infections. However, recent large-scale studies suggest the need for further investigation into vitamin D's contribution alongside mass vaccinations (Gotelli et al., 2022).

Bone Health and Metabolic Processes

Vitamin D's well-established role in supporting bone health and calcium homeostasis is critical for both skeletal and non-skeletal health outcomes, such as immune function and cardiovascular health. Despite its importance, vitamin D deficiency remains a public health issue, with research suggesting that both vitamin D2 and D3 are effective at raising serum 25(OH)D concentrations, which is essential for bone health and beyond (Wilson et al., 2017).

作用機序

Target of Action

Similar compounds, such as purine nucleoside analogs, have been shown to target indolent lymphoid malignancies .

Mode of Action

Purine nucleoside analogs, which are structurally similar, are known to inhibit dna synthesis and induce apoptosis .

Biochemical Pathways

Purine nucleoside analogs, which are structurally similar, are known to affect various biochemical pathways leading to the inhibition of dna synthesis and induction of apoptosis .

Safety and Hazards

特性

IUPAC Name |

[(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58OSi/c1-24(2)25(3)14-15-27(5)31-20-21-32-28(13-12-22-34(31,32)9)17-18-29-23-30(19-16-26(29)4)35-36(10,11)33(6,7)8/h14-15,17-18,24-25,27,30-32H,4,12-13,16,19-23H2,1-3,5-11H3/b15-14+,28-17+,29-18+/t25-,27+,30-,31+,32-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHUIJWPZSWHEE-HJAIBIIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301098697 | |

| Record name | (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104846-63-1 | |

| Record name | (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104846-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)